![molecular formula C20H25N5O B10791411 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791411.png)
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The methoxyphenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the cyclization of the intermediate to form the imidazo[1,2-c]pyrimidine core .
Chemical Reactions Analysis
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with G-protein-coupled receptors, while the imidazo[1,2-c]pyrimidine core can bind to nucleic acids and proteins . These interactions can modulate various cellular pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine include:
Trazodone: An antidepressant that also contains a piperazine ring.
Naftopidil: An alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.
What sets this compound apart is its unique combination of the piperazine ring and the imidazo[1,2-c]pyrimidine core, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C20H25N5O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2,7-dimethylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C20H25N5O/c1-15-12-20-22-16(2)18(25(20)14-21-15)13-23-8-10-24(11-9-23)17-6-4-5-7-19(17)26-3/h4-7,12,14H,8-11,13H2,1-3H3 |
InChI Key |
KOFYUIUZURNMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=N1)CN3CCN(CC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



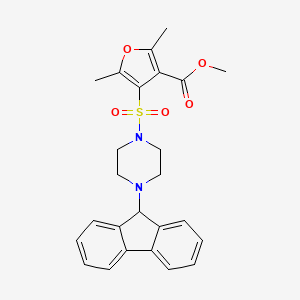
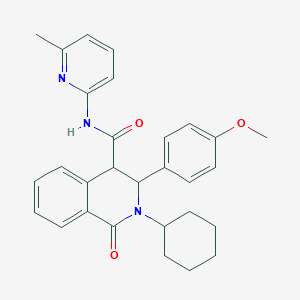
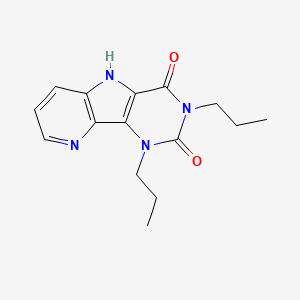
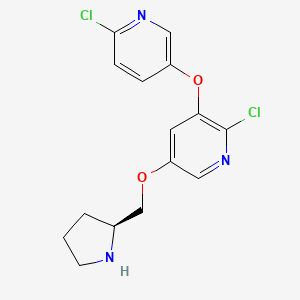
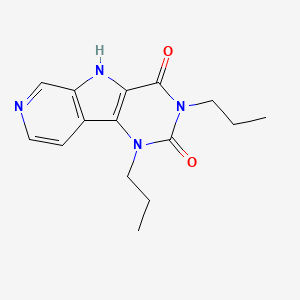
![13-Propoxy-3,5-dipropyl-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B10791371.png)



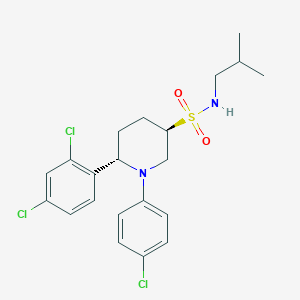
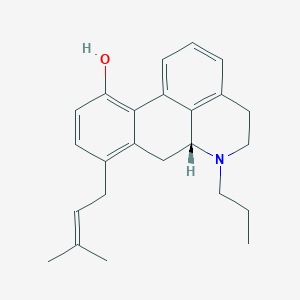
![(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791394.png)

